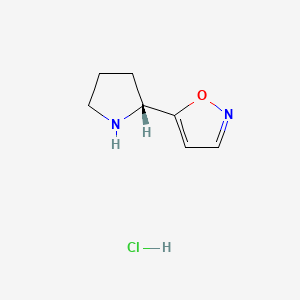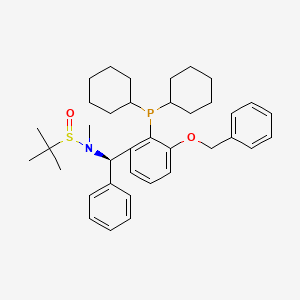
trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol is an organic compound belonging to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure. This particular compound features a benzyloxy group attached to the 4’ position and ethyl groups at the alpha and beta positions of the stilbene backbone. Stilbenes are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Stilbene Backbone Construction: The stilbene backbone can be constructed using a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.
Introduction of Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol may involve large-scale Wittig reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the stilbene double bond, converting it into a saturated ethane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents on the aromatic rings.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Saturated ethane derivatives.
Substitution: Various substituted stilbenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethyl groups may affect the compound’s lipophilicity, impacting its cellular uptake and distribution. The stilbene backbone can undergo photoisomerization, which may play a role in its biological activities.
Vergleich Mit ähnlichen Verbindungen
4’-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with a hydroxyl group at the 2-position, known for its use in Schiff base synthesis.
4’-(Benzyloxy)-1-butanol: A compound with a butanol group, used in various synthetic applications.
4’-(Benzyloxy)phenylglycinamide: A compound with a glycinamide group, explored for its pharmacological properties.
Uniqueness: 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol is unique due to the presence of both benzyloxy and ethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6202-26-2 |
|---|---|
Molekularformel |
C25H26O2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C25H26O2/c1-3-24(20-10-14-22(26)15-11-20)25(4-2)21-12-16-23(17-13-21)27-18-19-8-6-5-7-9-19/h5-17,26H,3-4,18H2,1-2H3/b25-24+ |
InChI-Schlüssel |
FVLDPSZNPFWQQP-OCOZRVBESA-N |
Isomerische SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)O |
Kanonische SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


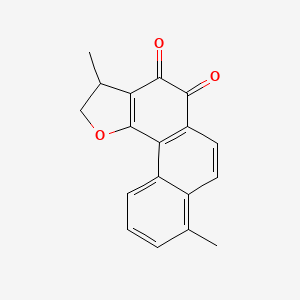
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
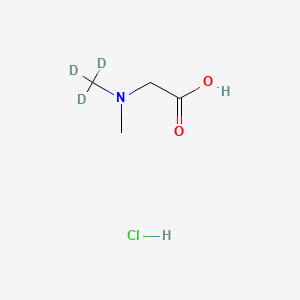
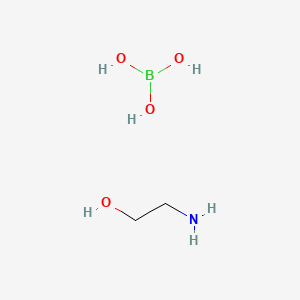
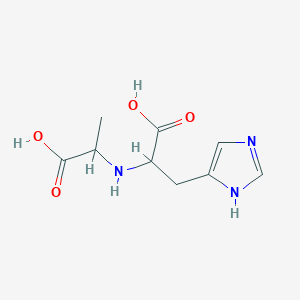

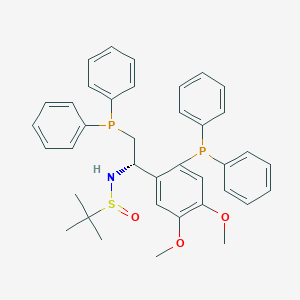
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)


![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
